

# An In-depth Technical Guide to the Thermodynamic Properties of Lactic Anhydride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lactic anhydride*

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This technical guide provides a comprehensive overview of the thermodynamic properties of **lactic anhydride**, focusing on its common forms: the cyclic dimer lactide and the linear anhydride lactyl lactate. Due to the limited availability of experimental data for lactyl lactate, this guide also includes information on analogous linear anhydrides to provide a comparative context.

## Introduction to Lactic Anhydrides

**Lactic anhydride** is a general term for compounds derived from the dehydration of lactic acid. The two primary forms are lactide, a cyclic diester, and lactyl lactate, a linear anhydride. These compounds are of significant interest in the fields of biodegradable polymers, drug delivery systems, and synthetic chemistry. A thorough understanding of their thermodynamic properties is crucial for process optimization, reaction engineering, and predicting the stability and behavior of materials derived from them.

## Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for lactic acid, lactide, and related compounds. All data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Thermodynamic Properties of Lactic Acid

Property	Value	Units	State	Reference
Enthalpy of Formation ( $\Delta_f H^\circ$ )	-700.1 ± 0.9	kJ/mol	Crystalline	<a href="#">[1]</a>
Enthalpy of Combustion ( $\Delta_c H^\circ$ )	-1337.9 ± 0.8	kJ/mol	Crystalline	<a href="#">[1]</a>
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	69.1 ± 1.0	kJ/mol	-	<a href="#">[1]</a>
Enthalpy of Fusion ( $\Delta_m H^\circ$ )	14.7 ± 0.2	kJ/mol	-	<a href="#">[1]</a>
Melting Point (T <sub>m</sub> )	330.4	K	-	<a href="#">[1]</a>
Standard Molar Entropy (S <sup>°</sup> )	336.68	J/(mol·K)	Gas	<a href="#">[1]</a>
Heat Capacity (C <sub>p</sub> )	127.6	J/(mol·K)	-	

Table 2: Thermodynamic Properties of Lactide (3,6-dimethyl-1,4-dioxane-2,5-dione)

Property	Value	Units	State	Reference
Enthalpy of Polymerization	-23 to -27	kJ/mol	-	
Entropy of Polymerization	-13.0 (at 400 K)	J/(mol·K)	-	
Melting Point (T <sub>m</sub> ) of L-lactide	95-98	°C	-	
Melting Point (T <sub>m</sub> ) of meso-lactide	53-54	°C	-	
Melting Point (T <sub>m</sub> ) of rac-lactide	122-126	°C	-	

Table 3: Thermodynamic Properties of Analogous Linear Anhydrides

Compound	Property	Value	Units	State	Reference
Acetic Anhydride	Enthalpy of Formation (ΔfH°)	-625.0 ± 3.4	kJ/mol	Liquid	<a href="#">[2]</a>
Heat Capacity (C <sub>p</sub> )	168.2 (at 303.2 K)	J/(mol·K)	Liquid		<a href="#">[2]</a>
Propanoic Anhydride	Boiling Point	167-170	°C	-	<a href="#">[3]</a>
Melting Point	-42	°C	-		<a href="#">[3]</a>
Density	1.015	g/cm <sup>3</sup>	Liquid		<a href="#">[3]</a>

Note on Lactyl Lactate (2-hydroxypropanoyl 2-hydroxypropanoate): Experimental thermodynamic data for lactyl lactate, the linear anhydride of lactic acid, is not readily available in the peer-reviewed literature. For estimation purposes, group contribution methods can be

employed. These methods predict thermodynamic properties based on the summation of contributions from the molecule's functional groups. However, without experimental validation, these estimations carry a degree of uncertainty.

## Experimental Protocols

The determination of the thermodynamic properties of compounds like **lactic anhydride** relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures.

### 3.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid sample. From this, the standard enthalpy of formation can be calculated.

Methodology:

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of the **lactic anhydride** is pressed into a pellet.
- **Fuse Wire:** A known length of fuse wire (e.g., nickel-chromium) is connected to the electrodes of the bomb, with the wire in contact with the sample pellet.
- **Bomb Assembly:** The sample cup and fuse wire are placed inside the stainless steel bomb. The bomb is then sealed.
- **Oxygen Pressurization:** The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. A high-precision thermometer and a stirrer are also placed in the water.
- **Temperature Equilibration:** The stirrer is activated, and the initial temperature of the water is recorded once it has stabilized.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.

- Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, taking into account corrections for the heat from the fuse wire ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then derived using Hess's law.

### 3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity, Enthalpy of Fusion, and Melting Point

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

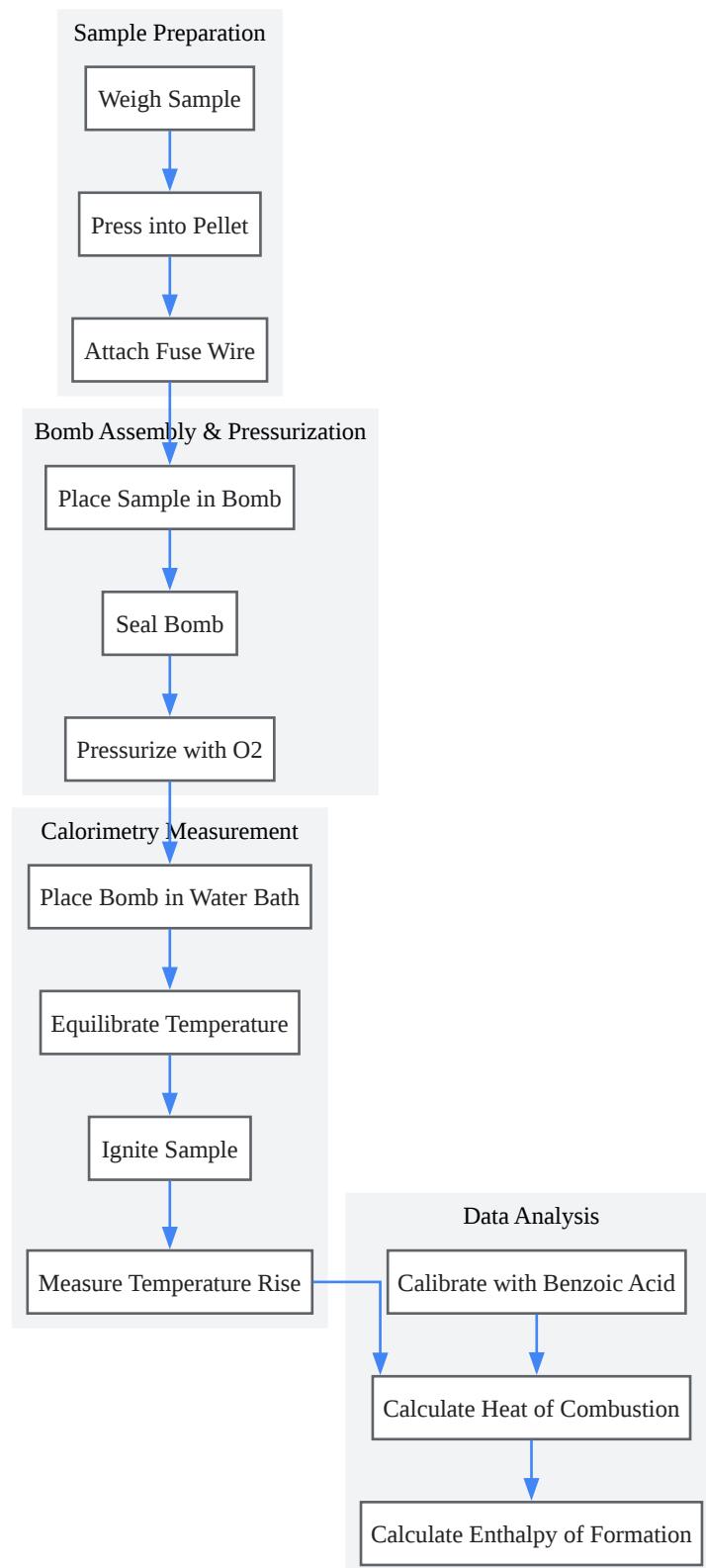
#### Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the **lactic anhydride** is placed in an aluminum DSC pan. The pan is then hermetically sealed.
- Reference Pan: An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min). An inert atmosphere (e.g., nitrogen) is maintained in the cell.
- Data Acquisition: The DSC instrument measures the heat flow to the sample and the reference as a function of temperature.
- Data Analysis:
  - Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in a region with no thermal transitions.
  - Melting Point (Tm): The melting point is identified as the peak temperature of the endothermic melting transition.

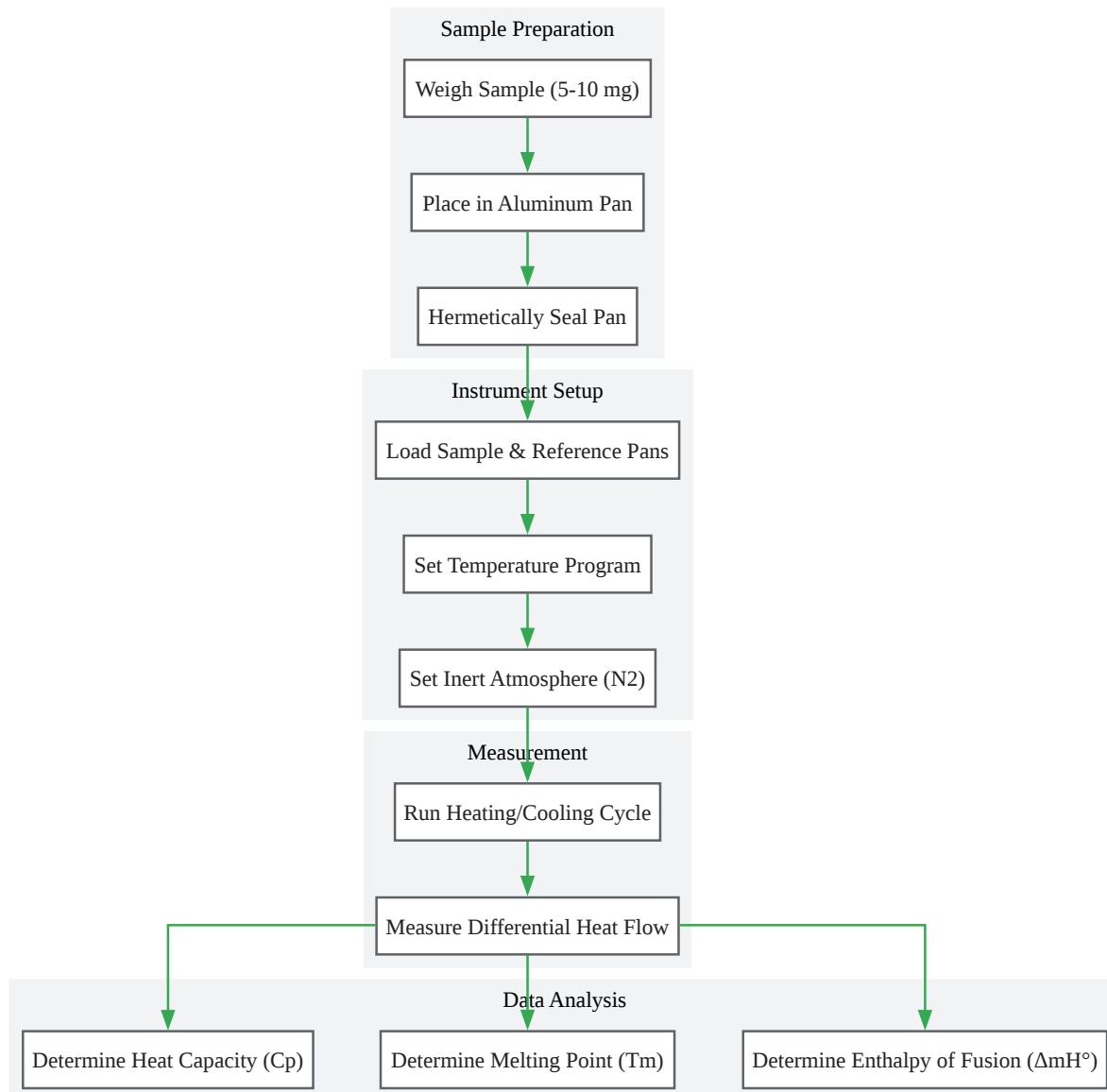
- Enthalpy of Fusion ( $\Delta mH^\circ$ ): The enthalpy of fusion is calculated by integrating the area of the melting peak.

## Visualizations

The following diagrams illustrate the experimental workflows described above.

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Caption: Workflow for Bomb Calorimetry.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Lactic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1620357#thermodynamic-properties-of-lactic-anhydride>]

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